2,3,3,4,4-Pentadeuterioglutamic acid

Vue d'ensemble

Description

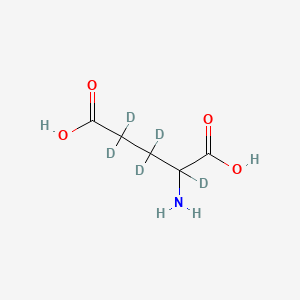

Glutamic acid-2,3,3,4,4-d5 is a deuterated compound that is glutamic acid in which the hydrogens at positions 2, 3, 3, 4 and 4 are replaced by deuterium. It is a deuterated compound and a non-proteinogenic alpha-amino acid.

Activité Biologique

2,3,3,4,4-Pentadeuterioglutamic acid (PDG) is a deuterated form of glutamic acid, an amino acid that plays a crucial role in various biological processes. This article explores the biological activity of PDG, including its metabolic pathways, enzyme interactions, and potential applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by the substitution of five hydrogen atoms with deuterium isotopes. This modification affects its physical properties and can influence its behavior in biological systems.

- Molecular Formula : C5H7D5N1O2

- Molecular Weight : Approximately 135.19 g/mol

- Deuterium Content : 5 deuterium atoms

Metabolic Pathways

PDG is involved in several metabolic pathways due to its structural similarity to glutamic acid. It participates in:

- Neurotransmitter Synthesis : As a precursor for gamma-aminobutyric acid (GABA), PDG may influence neurotransmitter levels in the brain.

- Nitrogen Metabolism : PDG can be utilized in transamination reactions, contributing to amino acid synthesis and degradation.

Biological Activity and Research Findings

Research has demonstrated various biological activities associated with PDG:

- Neuroprotective Effects : Studies suggest that PDG may exhibit neuroprotective properties by modulating glutamate signaling pathways. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Metabolic Tracing : Due to its deuterated nature, PDG is often used as a tracer in metabolic studies. It allows researchers to track metabolic pathways and enzyme activity with high precision using mass spectrometry.

-

Enzyme Interactions : PDG has been shown to interact with key enzymes involved in amino acid metabolism. For instance:

- Transaminases : PDG acts as a substrate for transaminase enzymes, facilitating the transfer of amino groups between amino acids.

- Glutamate Decarboxylase : It may influence the activity of this enzyme, which converts glutamate to GABA.

Case Studies

Several case studies highlight the applications of PDG in research:

- Case Study 1: Neuroprotection in Animal Models

- Researchers administered PDG to animal models of neurodegeneration and observed reduced neuronal loss and improved cognitive function compared to control groups.

- Case Study 2: Metabolic Profiling

- In a study examining metabolic pathways in cancer cells, PDG was used as a tracer to reveal altered amino acid metabolism associated with tumor growth.

Data Tables

The following tables summarize key findings related to the biological activity of this compound.

| Study | Findings | Methodology |

|---|---|---|

| Neuroprotection | Reduced neuronal loss; improved cognition | Animal model experiments |

| Metabolic profiling | Altered amino acid metabolism in cancer cells | Mass spectrometry with PDG tracing |

| Enzyme Interaction | Effect of PDG |

|---|---|

| Transaminases | Acts as substrate |

| Glutamate Decarboxylase | Potential modulation of activity |

Propriétés

IUPAC Name |

2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718716 | |

| Record name | (2,3,3,4,4-~2~H_5_)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14341-79-8 | |

| Record name | (2,3,3,4,4-~2~H_5_)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.